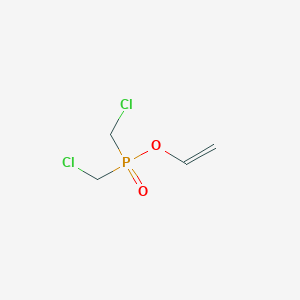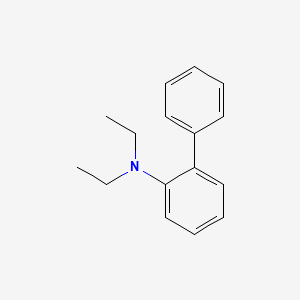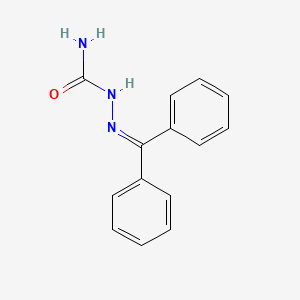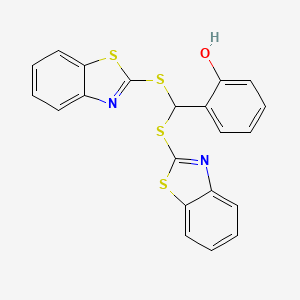
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol is a complex organic compound that features a phenol group bonded to a bis(benzothiazol-2-ylthio)methyl moiety. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, making them highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Thioether Formation: The next step involves the formation of the thioether linkage.
Phenol Attachment: Finally, the phenol group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. Common industrial techniques include microwave irradiation and one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol can be compared with other benzothiazole derivatives:
Similar Compounds: 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole, 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside.
Uniqueness: The presence of the bis(benzothiazol-2-ylthio)methyl moiety makes it more reactive and versatile compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
6295-75-6 |
|---|---|
Formule moléculaire |
C21H14N2OS4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-[bis(1,3-benzothiazol-2-ylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C21H14N2OS4/c24-16-10-4-1-7-13(16)19(27-20-22-14-8-2-5-11-17(14)25-20)28-21-23-15-9-3-6-12-18(15)26-21/h1-12,19,24H |
Clé InChI |
FCSJSKBERJLLHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
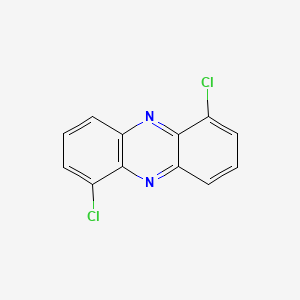


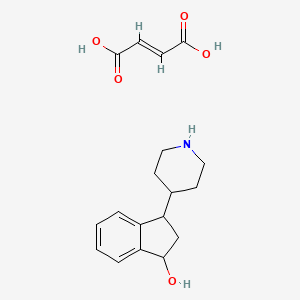
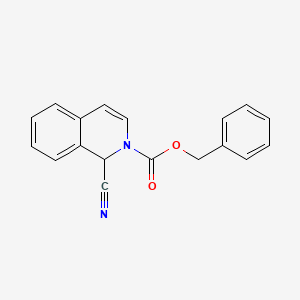

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
